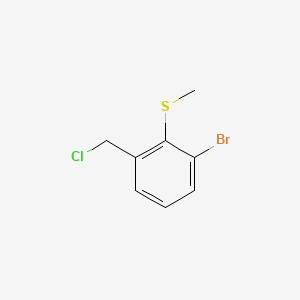
1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8BrClS It is a derivative of benzene, featuring bromine, chlorine, and methylsulfanyl substituents
准备方法
The synthesis of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with a benzene derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.
Methylsulfanylation: Finally, the methylsulfanyl group is introduced using a thiol compound like methanethiol (CH3SH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles. For example, nucleophilic substitution with sodium methoxide (NaOCH3) can replace the bromine atom with a methoxy group.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, such as the reduction of the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with target molecules. The bromine and chlorine atoms act as leaving groups, allowing the compound to interact with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular pathways.
相似化合物的比较
1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(chloromethyl)benzene: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
1-Bromo-2-(methylsulfanyl)benzene: Lacks the chloromethyl group, limiting its applications in nucleophilic substitution reactions.
1-Chloro-3-(methylsulfanyl)benzene:
The presence of both bromine and chlorine atoms, along with the methylsulfanyl group, makes this compound unique and valuable for various research and industrial applications.
属性
分子式 |
C8H8BrClS |
|---|---|
分子量 |
251.57 g/mol |
IUPAC 名称 |
1-bromo-3-(chloromethyl)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrClS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,5H2,1H3 |
InChI 键 |
MXPHLJOEVRSLGU-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC=C1Br)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride](/img/structure/B13499689.png)
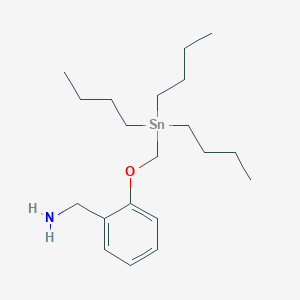
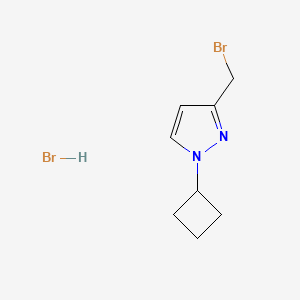
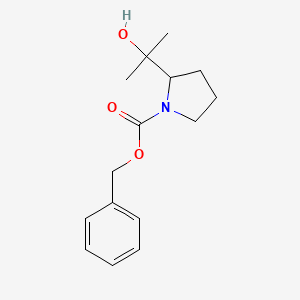

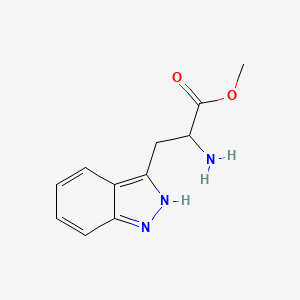
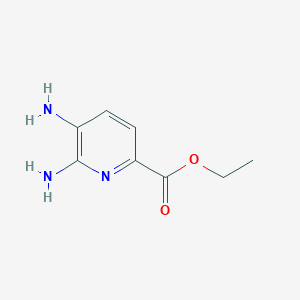
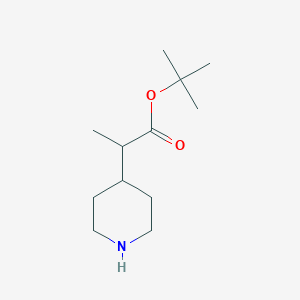

![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)
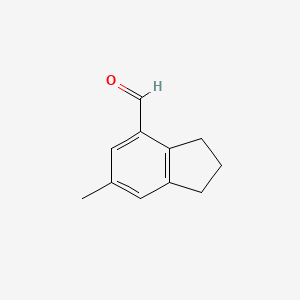
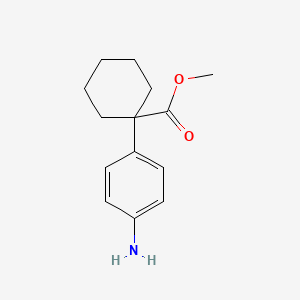
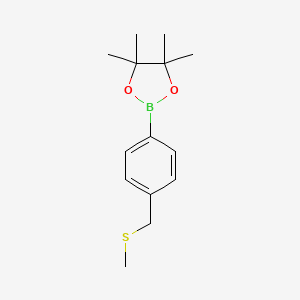
![rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13499758.png)
